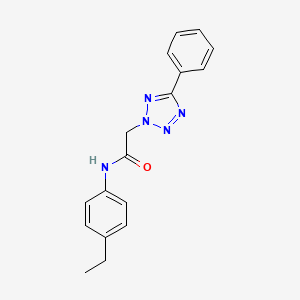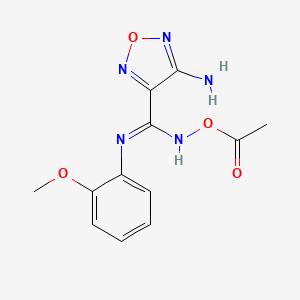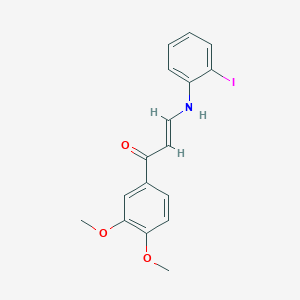
N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide
Overview
Description
N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide: is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Acetamide Formation: The acetamide group can be introduced by reacting the tetrazole derivative with an acylating agent such as acetic anhydride or acetyl chloride.
Substitution Reaction: The final step involves the substitution of the ethyl group on the phenyl ring, which can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Tetrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Materials Science: These compounds can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biology and Medicine:
Pharmaceuticals: Tetrazole derivatives are known for their biological activity and are used in the development of drugs for various conditions, including hypertension and bacterial infections.
Bioconjugation: These compounds can be used to modify biomolecules for research and therapeutic purposes.
Industry:
Agriculture: Tetrazole derivatives can be used as agrochemicals, including herbicides and fungicides.
Polymers: These compounds can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring is known to mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.
Comparison with Similar Compounds
- N-(4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide
- N-(4-chlorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide
- N-(4-bromophenyl)-2-(5-phenyltetrazol-2-yl)acetamide
Uniqueness: N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with molecular targets.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-13-8-10-15(11-9-13)18-16(23)12-22-20-17(19-21-22)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGZJAKJLMEDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-nitrobenzamide](/img/structure/B3892873.png)
![4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B3892878.png)
![3-(Carboxymethylsulfanyl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B3892892.png)

![2,4-dichloro-N-[2-chloro-4-[(3-nitrobenzoyl)amino]phenyl]benzamide](/img/structure/B3892901.png)
![2-{(Z)-1-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B3892908.png)
![4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892911.png)
![2-chloro-5-(5-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}-2-furyl)benzoic acid](/img/structure/B3892913.png)
![5-amino-3-[(Z)-2-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B3892919.png)
![methyl 2-({[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B3892926.png)
![2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B3892930.png)
![3-[(2-amino-4,5-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3892945.png)
![1-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-1-ETHANONE 1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE](/img/structure/B3892955.png)

